1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(4-chlorophenoxy)ethanone
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Overview
Description
1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(4-chlorophenoxy)ethanone is a complex organic compound that features a benzoxadiazole ring, a piperazine ring, and a chlorophenoxy group
Preparation Methods
The synthesis of 1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(4-chlorophenoxy)ethanone involves multiple steps, starting with the preparation of the benzoxadiazole ring. The benzoxadiazole ring can be synthesized by reacting 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole with appropriate reagents . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the chlorophenoxy group via an etherification reaction . Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(4-chlorophenoxy)ethanone undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(4-chlorophenoxy)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a fluorescent probe for studying biological processes, such as glucose uptake in cells.
Industry: It is used in the development of new materials with unique properties, such as enhanced fluorescence.
Mechanism of Action
The mechanism of action of 1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(4-chlorophenoxy)ethanone involves its interaction with specific molecular targets. For example, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects . The benzoxadiazole ring is known to interact with proteins, influencing their function and stability .
Comparison with Similar Compounds
1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(4-chlorophenoxy)ethanone can be compared with similar compounds, such as:
7-Chloro-2,1,3-benzoxadiazol-4-amine: This compound shares the benzoxadiazole ring but lacks the piperazine and chlorophenoxy groups.
4-Chloro-7-sulfobenzofurazan ammonium salt: This compound contains a similar benzoxadiazole ring but differs in its sulfonic acid group and ammonium salt form.
2-NBDG: A fluorescent glucose analog used in biological studies, which also contains a benzoxadiazole ring.
The uniqueness of this compound lies in its combination of functional groups, which confer specific properties and applications not found in the similar compounds .
Properties
Molecular Formula |
C18H16Cl2N4O5S |
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Molecular Weight |
471.3 g/mol |
IUPAC Name |
1-[4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazin-1-yl]-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C18H16Cl2N4O5S/c19-12-1-3-13(4-2-12)28-11-16(25)23-7-9-24(10-8-23)30(26,27)15-6-5-14(20)17-18(15)22-29-21-17/h1-6H,7-11H2 |
InChI Key |
DETCTCYHQOMXPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C4=NON=C34)Cl |
Origin of Product |
United States |
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